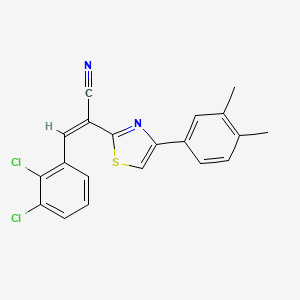

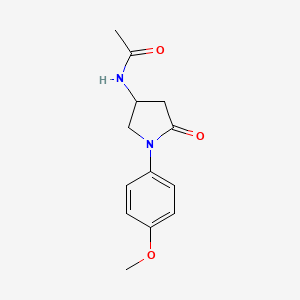

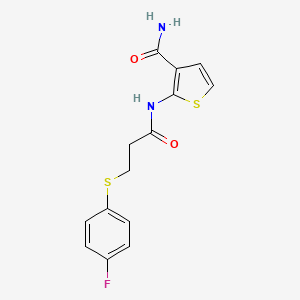

![molecular formula C15H11N7O B2561023 N-(1H-benzo[d]imidazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351610-22-4](/img/structure/B2561023.png)

N-(1H-benzo[d]imidazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1H-benzo[d]imidazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of compounds containing an imidazole ring can be achieved through various methods. One such method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of compounds can be obtained under mild conditions .Applications De Recherche Scientifique

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, demonstrate significant utility as synthetic intermediates with biological importance. They have been utilized in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, showcasing potent activities such as anticancer, antibacterial, and anti-inflammatory. This highlights the potential of such compounds in advancing chemistry and drug development research (Li et al., 2019).

Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry

Organophosphorus azoles, including pyrazoles and imidazoles, have been extensively studied for their stereochemical structures using multinuclear NMR spectroscopy and quantum chemistry. This research contributes to the understanding of tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds, offering insights into Z/E isomerization and potentially guiding the synthesis of novel organophosphorus compounds with specific configurations (Larina, 2023).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a key heterocyclic nucleus providing various bioactive molecules, including kinase inhibitors like ponatinib. This underlines the resurgence of interest in developing new derivatives for therapeutic applications, showcasing the scaffold's importance in structure-activity relationship studies and medicinal chemistry (Garrido et al., 2021).

Cytochrome P450 Inhibition by Heterocyclic Compounds

The study of heterocyclic compounds as inhibitors of cytochrome P450 isoforms is crucial for understanding metabolism-based drug-drug interactions. This research provides valuable information on the selectivity and potency of chemical inhibitors, contributing to safer and more effective drug development (Khojasteh et al., 2011).

Synthesis and Applications of Pyrazole Derivatives

Pyrazoles are significant in agrochemical and pharmaceutical industries due to their various biological activities. The synthesis of pyrazole derivatives under microwave conditions and their potential physical and chemical properties, such as herbicidal, antimicrobial, and antioxidant activities, are of great interest for further research and application development (Sheetal et al., 2018).

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7O/c23-14(19-15-17-10-4-1-2-5-11(10)18-15)12-6-7-13(21-20-12)22-9-3-8-16-22/h1-9H,(H2,17,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTMYOHNCLTDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

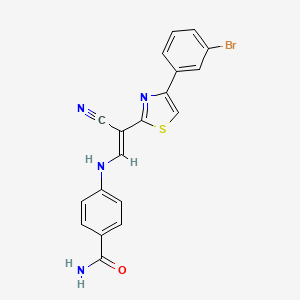

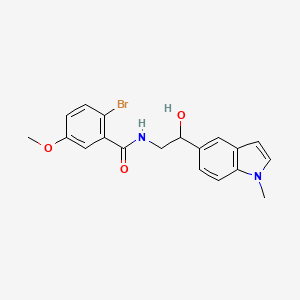

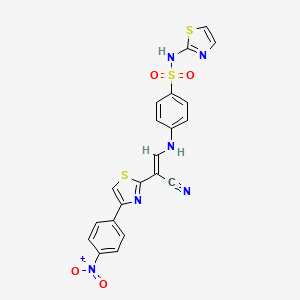

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2560951.png)

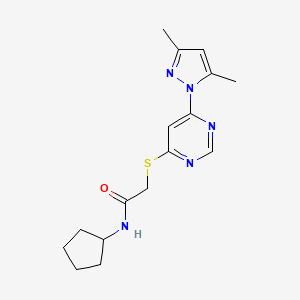

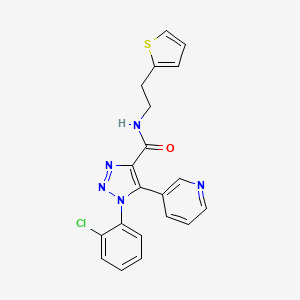

![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2560954.png)

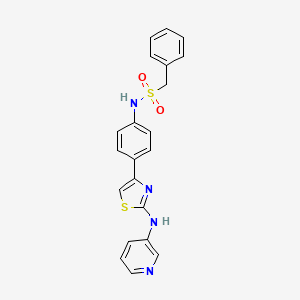

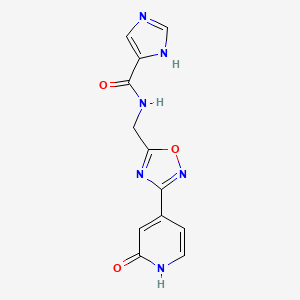

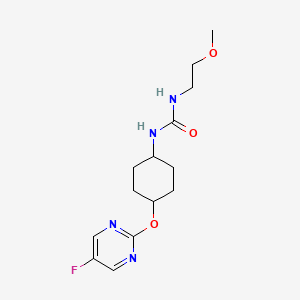

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2560957.png)